![molecular formula C8H11NO2 B1457532 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]éthan-1-one CAS No. 1539973-82-4](/img/structure/B1457532.png)

1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]éthan-1-one

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves various synthetic routes . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one” would depend on its specific structure. Imidazole, for example, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Analyse de la structure cristalline

Le composé a été étudié en utilisant la théorie de la fonctionnelle de la densité (DFT) et l'analyse de la surface de Hirshfeld . La méthode DFT/B3LYP/6–311 G(d,p) a été utilisée pour déterminer les niveaux d'énergie HOMO–LUMO . Les surfaces de potentiel électrostatique moléculaire ont été étudiées par l'analyse de la surface de Hirshfeld et des tracés d'empreintes digitales bidimensionnels ont été utilisés pour analyser les interactions intermoléculaires dans la molécule .

Activité biologique

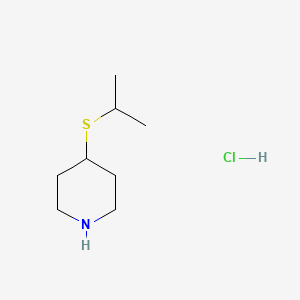

Les dérivés de la pipéridine, qui comprennent ce composé, présentent une large gamme d'activités biologiques, telles que les antimicrobiens, anti-inflammatoires, antiviraux, antipaludiques et anesthésiques généraux . Les propriétés biologiques des pipéridines dépendent fortement du type et de la position des substituants sur le cycle hétérocyclique .

Agrochimiques et produits pharmaceutiques

Les dérivés de la pipéridine sont les produits intermédiaires dans les agrochimiques et les produits pharmaceutiques . Ils sont largement utilisés comme molécules de base dans de nombreuses industries .

Accélérateurs de vulcanisation du caoutchouc

Les dérivés de la pipéridine sont également utilisés comme accélérateurs de vulcanisation du caoutchouc .

Alcaloides

Divers dérivés de la pipéridine sont présents dans de nombreux alcaloïdes .

Agents anticancéreux

Certains dérivés du composé ont montré des résultats prometteurs en tant qu'agents anticancéreux . Ils ont été évalués contre trois lignées cellulaires cancéreuses humaines, notamment MCF-7, Hela et A549, en utilisant le test MTT .

Activité fongicide

Certains dérivés du composé ont montré une activité fongicide contre certaines souches .

Orientations Futures

Mécanisme D'action

Target of Action

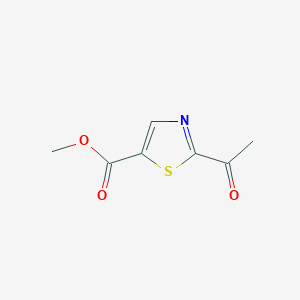

The compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .

Mode of Action

The exact nature of these interactions would depend on the specific structure and properties of the compound .

Biochemical Pathways

For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole derivatives have been found to induce cell death in cancer cells, while others have anti-inflammatory effects by reducing the production of inflammatory cytokines .

Analyse Biochimique

Biochemical Properties

1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.

Molecular Mechanism

At the molecular level, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, influencing its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.

Propriétés

IUPAC Name |

1-(2-propan-2-yl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOYKZNCQDQAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)

![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)

![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)